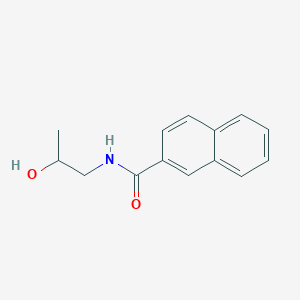
N-(prop-2-en-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(prop-2-en-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PTNPA and is primarily used in studies related to neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of PTNPA involves the inhibition of MAO-A activity, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This increase in neurotransmitter levels can have beneficial effects on mood, cognition, and behavior. PTNPA has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PTNPA are primarily related to its inhibition of MAO-A activity and its antioxidant properties. Inhibition of MAO-A activity can lead to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can have beneficial effects on mood, cognition, and behavior. PTNPA's antioxidant properties can protect against oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PTNPA in lab experiments is its specificity for MAO-A inhibition. This specificity allows for a more targeted approach in studying the effects of MAO-A inhibition on various biological processes. However, one limitation of using PTNPA in lab experiments is its potential toxicity at high concentrations. Careful consideration should be given to the dose and duration of PTNPA exposure in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of PTNPA. One potential direction is to investigate its potential use as a drug candidate for the treatment of various neurological and psychiatric disorders. Another potential direction is to study the effects of PTNPA on different cell types and biological processes. Additionally, further research is needed to understand the potential toxicity of PTNPA at high concentrations and to develop safer and more effective derivatives of PTNPA for use in lab experiments and clinical settings.
Synthesemethoden
The synthesis of PTNPA involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of 5,6,7,8-tetrahydronaphthalen-2-amine, which is then reacted with acetic anhydride to form 5,6,7,8-tetrahydronaphthalen-2-ylacetamide. The final step involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylacetamide with propargyl bromide to yield N-(prop-2-en-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
PTNPA has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, PTNPA has been shown to inhibit the activity of monoamine oxidase A (MAO-A), which is an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition of MAO-A activity can lead to an increase in the levels of these neurotransmitters, which can have beneficial effects on mood, cognition, and behavior.
In pharmacology, PTNPA has been studied for its potential use as a drug candidate for the treatment of various neurological and psychiatric disorders such as depression, anxiety, and Alzheimer's disease. PTNPA has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation, both of which are implicated in the pathogenesis of various diseases.
Eigenschaften
IUPAC Name |
N-prop-2-enyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-9-16-15(17)11-12-7-8-13-5-3-4-6-14(13)10-12/h2,7-8,10H,1,3-6,9,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWLFLOBJOOMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7514589.png)
![2-[Methyl-[(5-methylfuran-2-yl)methyl]amino]acetamide](/img/structure/B7514598.png)

![3,4-dihydro-2H-quinolin-1-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7514625.png)




![4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7514650.png)
![N-[1-(3-fluorophenyl)ethyl]propanamide](/img/structure/B7514657.png)
![(4-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7514662.png)

